

Analytical methods for the characterization and quantification of 4-(Trifluoromethoxy)thiobenzamide.

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)thiobenzamide

Cat. No.: B122629

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An in-depth analysis of **4-(Trifluoromethoxy)thiobenzamide**, a compound of interest in pharmaceutical and chemical research, necessitates robust analytical methodologies for its characterization and quantification. This document provides detailed application notes and protocols for the analysis of this compound using various instrumental techniques. The provided methods are foundational and may require further optimization and validation for specific applications.

Chemical and Physical Properties

4-(Trifluoromethoxy)thiobenzamide is a thioamide derivative with the chemical formula $C_8H_6F_3NOS$. Its structure is characterized by a benzene ring substituted with a trifluoromethoxy group and a thioamide group.

Property	Value	Source
Molecular Formula	C ₈ H ₆ F ₃ NOS	PubChem[1]
Molecular Weight	221.20 g/mol	PubChem[1]
CAS Number	149169-34-6	ChemicalBook, PubChem, Santa Cruz Biotechnology[1][2][3]
IUPAC Name	4-(trifluoromethoxy)benzenecarbothioamide	PubChem[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of **4-(Trifluoromethoxy)thiobenzamide**. A reversed-phase HPLC method is proposed for its analysis.

Application Note

This method is suitable for the determination of the purity of **4-(Trifluoromethoxy)thiobenzamide** and for its quantification in various sample matrices. The trifluoromethoxy group and the aromatic ring provide good chromophores for UV detection. The method's parameters can be adjusted to achieve optimal separation from impurities or other components in a mixture. The development of this method is based on established protocols for similar aromatic and thioamide compounds.[4][5]

Experimental Protocol

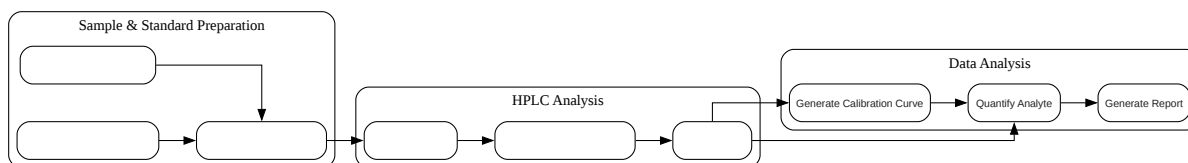
- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a data acquisition system.
- Mobile Phase: A gradient elution is recommended for optimal separation.
 - Solvent A: Water with 0.1% formic acid

- Solvent B: Acetonitrile with 0.1% formic acid
- Gradient Program:

Time (min)	% Solvent A	% Solvent B
0	90	10
20	10	90
25	10	90
26	90	10
30	90	10

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)
- Injection Volume: 10 µL
- Standard Preparation: Prepare a stock solution of **4-(Trifluoromethoxy)thiobenzamide** in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
- Sample Preparation: Dissolve the sample in acetonitrile or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Workflow Diagram



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Caption: HPLC analysis workflow for **4-(Trifluoromethoxy)thiobenzamide**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Given the likely volatility of **4-(Trifluoromethoxy)thiobenzamide**, GC-MS is a suitable analytical method. A mass spectrum for the structurally similar 4-(Trifluoromethyl)thiobenzamide is available, suggesting this technique's applicability.[6]

Application Note

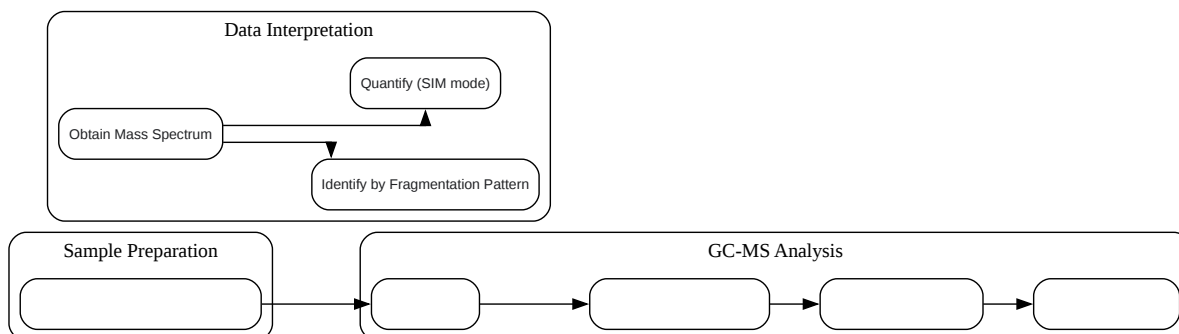
This method is ideal for the identification of **4-(Trifluoromethoxy)thiobenzamide**, particularly in complex matrices, due to the high selectivity of mass spectrometry. It can also be used for quantification by operating the mass spectrometer in selected ion monitoring (SIM) mode. The fragmentation pattern observed in the mass spectrum will be characteristic of the molecule's structure. The fragmentation of trifluoromethyl-substituted compounds often involves specific ion series.[7]

Experimental Protocol

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Mass Scan Range: m/z 40-400.
- Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Workflow Diagram



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Caption: GC-MS analysis workflow for **4-(Trifluoromethoxy)thiobenzamide**.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification of functional groups present in the molecule.

The FTIR spectrum of **4-(Trifluoromethoxy)thiobenzamide** will show characteristic absorption bands for the N-H, C=S, C-N, and C-F bonds, as well as aromatic C-H and C=C vibrations. The spectrum can be used for structural confirmation and to assess the purity of the compound.

The characteristic "B band" for thioamides, a strong absorption in the 1400-1600 cm^{-1} range, is expected and is primarily due to C-N stretching.[8]

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Spectra are typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Wavenumber (cm ⁻¹)	Assignment
3300-3100	N-H stretching
3100-3000	Aromatic C-H stretching
1600-1450	Aromatic C=C stretching
1400-1600	C-N stretching ("B band") ^[8]
1200-1400	C-N and N-H vibrations ("C band") ^[8]
1250-1000	C-O-C stretching (ether) and C-F stretching
800-600	C-S stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

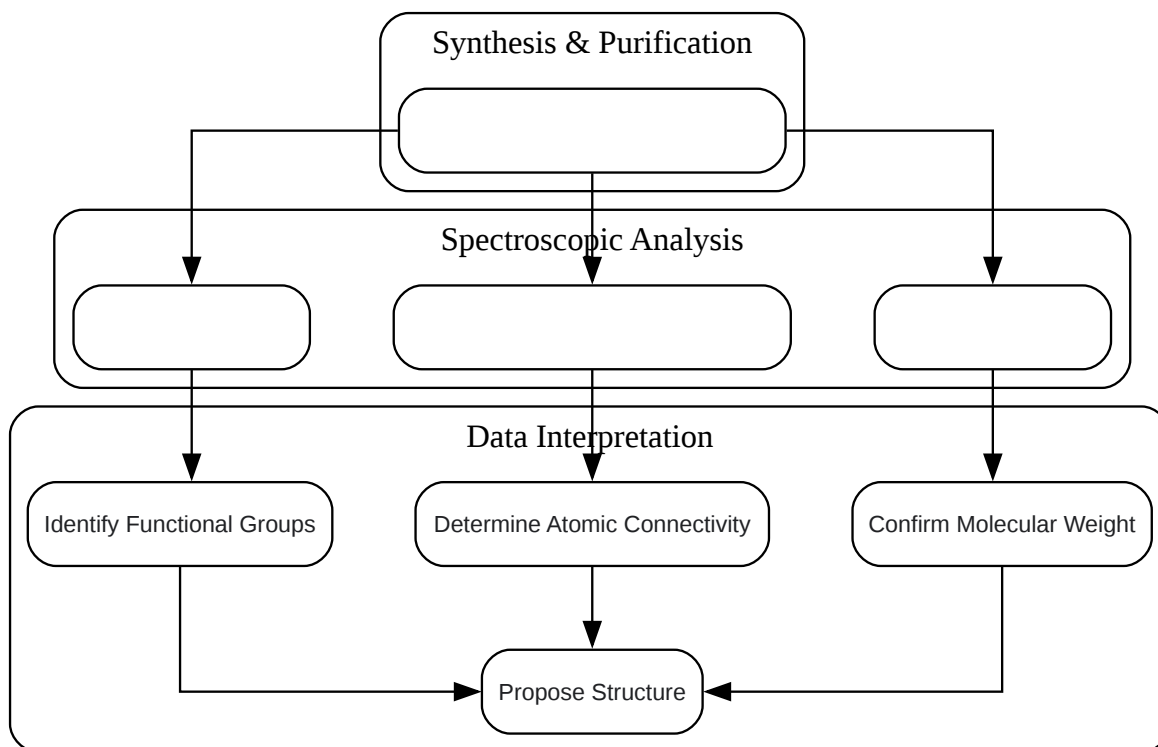
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.

¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for the unambiguous structural elucidation of **4-(Trifluoromethoxy)thiobenzamide**. The ¹H NMR spectrum will show signals for the aromatic protons and the thioamide N-H protons. The ¹³C NMR will provide information on all the carbon atoms in the molecule. The ¹⁹F NMR will show a characteristic signal for the trifluoromethoxy group.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.
- Data Acquisition: Standard pulse sequences for ¹H, ¹³C, and ¹⁹F NMR should be used.
- ¹H NMR:
 - Aromatic protons will appear as a set of doublets in the region of δ 7.0-8.5 ppm.

- The thioamide N-H protons will likely appear as a broad singlet at a downfield chemical shift.
- ^{13}C NMR:
 - Aromatic carbons will resonate in the δ 120-150 ppm region.
 - The thioamide carbon ($\text{C}=\text{S}$) will be significantly downfield.
 - The carbon of the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
- ^{19}F NMR:
 - A singlet for the $-\text{OCF}_3$ group is expected.

Workflow for Structural Elucidation



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Caption: Workflow for the structural elucidation of **4-(Trifluoromethoxy)thiobenzamide**.

Summary of Quantitative Data

While specific quantitative data for **4-(Trifluoromethoxy)thiobenzamide** is not readily available in the cited literature, the following table outlines the expected performance parameters for the proposed HPLC method, which would need to be determined during method validation.

Parameter	Expected Range
Linearity (r^2)	> 0.999
Range	1-100 µg/mL
Limit of Detection (LOD)	0.1-0.5 µg/mL
Limit of Quantification (LOQ)	0.5-1.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

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